molecular formula C13H15N3O2 B11561570 ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 121716-27-6

ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B11561570
CAS No.: 121716-27-6
M. Wt: 245.28 g/mol
InChI Key: UHGWASXMFNXBBA-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its structural features, which include an amino group, a methyl group, and a phenyl group attached to the pyrazole ring, as well as an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the reaction of ethyl acetoacetate with phenylhydrazine in the presence of a base, followed by cyclization to form the pyrazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles. These products can be further utilized in various applications, including the synthesis of more complex molecules.

Scientific Research Applications

Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethyl ester group enhances its solubility and potential for further chemical modifications.

Properties

CAS No.

121716-27-6

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

ethyl 5-amino-3-methyl-1-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)11-9(2)15-16(12(11)14)10-7-5-4-6-8-10/h4-8H,3,14H2,1-2H3

InChI Key

UHGWASXMFNXBBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=CC=CC=C2)N

Origin of Product

United States

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